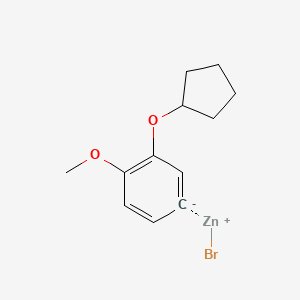
3-Cyclopentyloxy-4-methoxyphenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-CYCLOPENTYLOXY-4-METHOXYPHENYLZINC BROMIDE, 0.50 M in THF, is an organozinc compound commonly used in organic synthesis. It is a solution of the compound in tetrahydrofuran (THF), a solvent that stabilizes the organozinc reagent and facilitates its use in various chemical reactions. This compound is particularly valuable in the formation of carbon-carbon bonds, making it a crucial reagent in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CYCLOPENTYLOXY-4-METHOXYPHENYLZINC BROMIDE typically involves the reaction of 3-CYCLOPENTYLOXY-4-METHOXYPHENYL bromide with zinc in the presence of THF. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the organozinc compound. The general reaction scheme is as follows:
3−CYCLOPENTYLOXY−4−METHOXYPHENYLbromide+Zn→3−CYCLOPENTYLOXY−4−METHOXYPHENYLZINCBROMIDE
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process includes the purification of the final product to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
3-CYCLOPENTYLOXY-4-METHOXYPHENYLZINC BROMIDE undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It can react with electrophiles to form new carbon-carbon bonds.
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Coupling Reactions: It participates in cross-coupling reactions, such as Negishi coupling, to form biaryl compounds.
Common Reagents and Conditions
Electrophiles: Alkyl halides, acyl chlorides, and aldehydes.
Oxidizing Agents: Hydrogen peroxide, oxygen, and other peroxides.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Major Products Formed
The major products formed from reactions involving this compound include substituted aromatic compounds, ketones, and alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-CYCLOPENTYLOXY-4-METHOXYPHENYLZINC BROMIDE has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Medicine: It is involved in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: The compound is used in the production of fine chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-CYCLOPENTYLOXY-4-METHOXYPHENYLZINC BROMIDE exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo nucleophilic attack on electrophiles, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparison with Similar Compounds
Similar Compounds
- 3-CYCLOPENTYLOXY-4-METHYLPHENYLZINC BROMIDE
- 3-CYCLOPENTYLOXY-4-ETHOXYPHENYLZINC BROMIDE
- 3-CYCLOPENTYLOXY-4-PROPYLOXYPHENYLZINC BROMIDE
Uniqueness
3-CYCLOPENTYLOXY-4-METHOXYPHENYLZINC BROMIDE is unique due to its specific substituents, which provide distinct reactivity and selectivity in chemical reactions. The presence of the methoxy group enhances its nucleophilicity, making it a valuable reagent for forming carbon-carbon bonds in complex organic synthesis.
Properties
Molecular Formula |
C12H15BrO2Zn |
|---|---|
Molecular Weight |
336.5 g/mol |
IUPAC Name |
bromozinc(1+);1-cyclopentyloxy-2-methoxybenzene-5-ide |
InChI |
InChI=1S/C12H15O2.BrH.Zn/c1-13-11-8-4-5-9-12(11)14-10-6-2-3-7-10;;/h4,8-10H,2-3,6-7H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
QULFTUZIFHZCEA-UHFFFAOYSA-M |
Canonical SMILES |
COC1=C(C=[C-]C=C1)OC2CCCC2.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


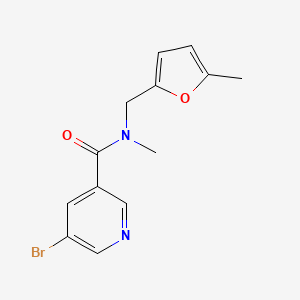
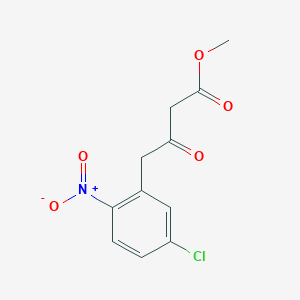
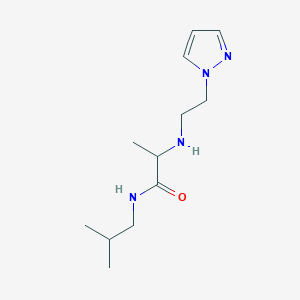
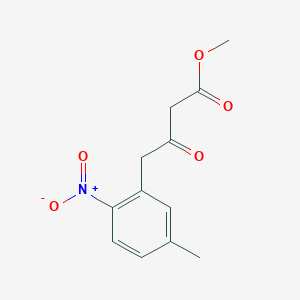
![N-[(4-bromophenyl)methyl]-N-(1-hydroxypropan-2-yl)-4-methylbenzenesulfonamide](/img/structure/B14892774.png)
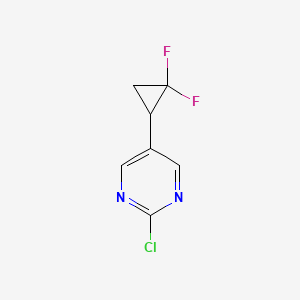
![4-Fluoro-2-[(4-thiomorpholino)methyl]phenylZinc bromide](/img/structure/B14892782.png)
![cis-2-Boc-6-azaspiro[3.4]octanen hydrochloride](/img/structure/B14892798.png)
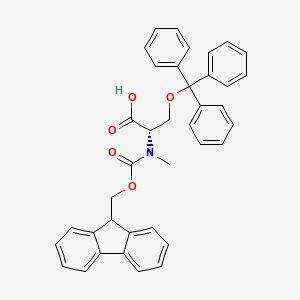
![n-Ethyl-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide](/img/structure/B14892822.png)

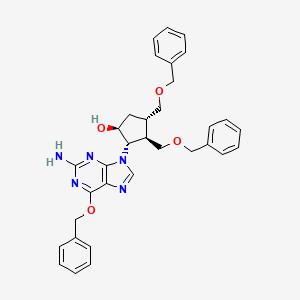
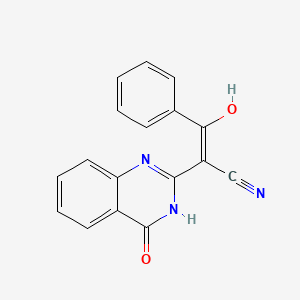
![2-{[3-(Methoxycarbonyl)-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14892840.png)
